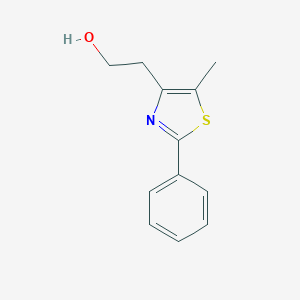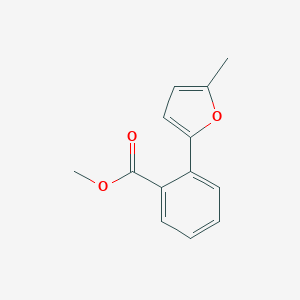
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol” is a derivative of thiazole . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
The synthesis of thiazole derivatives has been reported in the literature . For instance, Karale et al. reported the synthesis of twenty-four compounds, derivatives of 1-(2-hydroxyphenyl)-3-[3-(2,4-dimethyl-thiazol-5-yl)-1-(4-fluoro-phenyl)-1H-pyrazol-4-yl]-propenone . Another study reported the synthesis of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido- [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of “2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol” can be inferred from its name. It contains a thiazole ring, which is a five-membered ring with two hetero atoms (nitrogen and sulfur), attached to an ethan-1-ol group .Chemical Reactions Analysis
Thiazole derivatives are known to undergo various chemical reactions . For example, the thiazole ring can participate in donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis
The molecular formula of “2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol” is C12H13NOS, and its molecular weight is 219.3 g/mol .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Specific Scientific Field
Microbiology and pharmacology
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol
has been investigated for its antimicrobial properties. Researchers have explored its potential to inhibit the growth of various microorganisms, including bacteria, fungi, and other pathogens.
Experimental Procedures
- Synthesis : The compound is synthesized via reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Screening : The newly synthesized compound is screened against a panel of microorganisms, including bacteria and fungi. The antimicrobial activity is evaluated by determining the half maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) .
Results
- The compound exhibits varying degrees of antimicrobial activity against different microorganisms. Quantitative data, such as IC50 values, can be reported for specific strains .
- For example, compound 1a and 1b showed good antimicrobial potential in one study .
Anti-Inflammatory Potential
Specific Scientific Field
Immunology and pharmacology
Summary of the Application
Researchers have explored the anti-inflammatory effects of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol . It can play an important role in regulating central inflammation and controlling brain inflammation processes .
Experimental Procedures
Results
Other Potential Applications
Specific Scientific Field
Various fields, including pharmacology, medicinal chemistry, and drug discovery
Summary of the Applications
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-9-11(7-8-14)13-12(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWWGOVVMHFOKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374989 |
Source


|
| Record name | 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol | |
CAS RN |
175136-30-8 |
Source


|
| Record name | 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)

![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)
![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)

![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)



![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)


![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)
